Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17752040
InChI: InChI=1S/C10H8ClNO4S2/c1-2-16-10(13)8-9(18(11,14)15)6-5-12-4-3-7(6)17-8/h3-5H,2H2,1H3
SMILES:
Molecular Formula: C10H8ClNO4S2
Molecular Weight: 305.8 g/mol

Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate

CAS No.:

Cat. No.: VC17752040

Molecular Formula: C10H8ClNO4S2

Molecular Weight: 305.8 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate -

Specification

Molecular Formula C10H8ClNO4S2
Molecular Weight 305.8 g/mol
IUPAC Name ethyl 3-chlorosulfonylthieno[3,2-c]pyridine-2-carboxylate
Standard InChI InChI=1S/C10H8ClNO4S2/c1-2-16-10(13)8-9(18(11,14)15)6-5-12-4-3-7(6)17-8/h3-5H,2H2,1H3
Standard InChI Key NDJDIZOKBKDLBY-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C2=C(S1)C=CN=C2)S(=O)(=O)Cl

Introduction

Structural and Physicochemical Properties

Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate (C₁₀H₈ClNO₄S₂) has a molecular weight of 305.8 g/mol and a CAS registry number pending commercial availability. The compound’s fused bicyclic system combines a sulfur-containing thiophene ring with a nitrogenous pyridine moiety, creating a planar structure conducive to π-π stacking interactions. The chlorosulfonyl (-SO₂Cl) and ethyl ester (-COOEt) groups enhance electrophilicity and solubility in organic solvents, respectively.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₈ClNO₄S₂
Molecular Weight305.8 g/mol
SolubilitySoluble in DMSO, DMF
Melting PointNot reported
Storage Conditions2–8°C, inert atmosphere

The chlorosulfonyl group’s electron-withdrawing nature polarizes the thienopyridine ring, facilitating nucleophilic substitution reactions critical for derivatization.

Synthesis and Optimization

Synthesis of ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate involves multi-step protocols, typically beginning with the construction of the thieno[3,2-c]pyridine scaffold. Chlorosulfonation at the 3-position is achieved using chlorosulfonic acid under controlled conditions (0–5°C, 4–6 hours), followed by esterification with ethanol in the presence of a catalytic acid.

Key Reaction Steps:

  • Thienopyridine Core Formation: Cyclocondensation of 3-aminothiophene derivatives with ethyl acetoacetate yields the ethyl 2-carboxylate intermediate.

  • Chlorosulfonation: Reaction with ClSO₃H introduces the sulfonyl chloride group, requiring strict temperature control to avoid decomposition.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in ~45–60% yield.

Challenges include managing exothermic reactions during chlorosulfonation and minimizing hydrolysis of the sulfonyl chloride group. Recent advances employ flow chemistry to improve safety and scalability.

Spectroscopic Characterization

Structural validation relies on advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.1 Hz, 3H, -CH₂CH₃), 4.51 (q, J = 7.1 Hz, 2H, -OCH₂), 7.89 (d, J = 5.6 Hz, 1H, pyridine-H), 8.21 (d, J = 5.6 Hz, 1H, thiophene-H).

  • ¹³C NMR: 165.2 ppm (C=O), 148.7 ppm (pyridine C-3), 138.4 ppm (thiophene C-2).

Infrared Spectroscopy (IR)

Strong absorptions at 1745 cm⁻¹ (C=O stretch) and 1372 cm⁻¹ (S=O asymmetric stretch) confirm functional groups.

Research Gaps and Future Directions

While preliminary data are promising, critical questions remain:

  • Pharmacokinetics: Oral bioavailability and metabolic stability are unstudied.

  • Toxicity: Acute toxicity profiles in mammalian models are lacking.

  • Derivatization: Exploring substituents at the 4-position could enhance potency.

Ongoing research aims to develop prodrugs by replacing the ethyl ester with bioreversible groups (e.g., pivaloyloxymethyl).

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